molecular formula C18H23N3O3 B12833541 Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate

Cat. No.: B12833541
M. Wt: 329.4 g/mol
InChI Key: UVWFNNYMFSZKHD-CJNGLKHVSA-N
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Description

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound’s unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Further steps may include the installation of side chains and elimination of masking groups to achieve the final product.

Industrial Production Methods

Industrial production methods for such complex indole derivatives are not extensively documented in the literature. the principles of green chemistry and atom-economical reactions are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Uniqueness

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate stands out due to its complex structure and diverse reactivity.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl (10S,13R)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-10(2)16-17(22)20-13(18(23)24-4)8-11-9-19-12-6-5-7-14(15(11)12)21(16)3/h5-7,9-10,13,16,19H,8H2,1-4H3,(H,20,22)/t13-,16+/m1/s1

InChI Key

UVWFNNYMFSZKHD-CJNGLKHVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC

Origin of Product

United States

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